molecular formula C18H22N4OS B4625947 N-[3-(methylthio)phenyl]-4-(3-pyridinylmethyl)-1-piperazinecarboxamide

N-[3-(methylthio)phenyl]-4-(3-pyridinylmethyl)-1-piperazinecarboxamide

Cat. No. B4625947
M. Wt: 342.5 g/mol
InChI Key: FVGSNIHJVIZRNB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-[3-(methylthio)phenyl]-4-(3-pyridinylmethyl)-1-piperazinecarboxamide derivatives typically involves multi-step chemical reactions, starting from basic heterocyclic compounds such as pyridine or piperazine. For instance, a series of novel piperidine-4-carboxamide derivatives were synthesized and characterized using techniques such as FTIR, 1H-NMR, and mass spectral analysis, showcasing the complex nature of synthesizing these compounds (Kambappa et al., 2017).

Scientific Research Applications

Synthesis and Anti-inflammatory Applications

Research has highlighted the synthesis of compounds related to N-[3-(methylthio)phenyl]-4-(3-pyridinylmethyl)-1-piperazinecarboxamide and their evaluation for anti-inflammatory activity. For instance, derivatives synthesized through condensation reactions with active hydrogen-containing compounds have shown potent anti-inflammatory effects in models such as carrageenan-induced rat paw oedema (Rajasekaran, Sivakumar, & Jayakar, 1999).

Anticancer and Antibacterial Properties

Compounds structurally related to N-[3-(methylthio)phenyl]-4-(3-pyridinylmethyl)-1-piperazinecarboxamide have been synthesized and evaluated for their antibacterial and anticancer properties. For example, pyrido[2,3-d]pyrimidine derivatives have demonstrated significant activity against gram-negative bacteria, including Pseudomonas aeruginosa, highlighting their potential as novel antibacterial agents (Matsumoto & Minami, 1975). Additionally, certain derivatives have been found to possess potent anticancer activity, offering insights into their potential therapeutic applications (Bondock & Gieman, 2015).

Anti-angiogenic and DNA Cleavage Studies

Novel derivatives of N-[3-(methylthio)phenyl]-4-(3-pyridinylmethyl)-1-piperazinecarboxamide have been synthesized and evaluated for their anti-angiogenic properties and DNA cleavage capabilities. These studies have demonstrated the compounds' ability to inhibit the formation of blood vessels in vivo and exhibit differential migration and band intensities in DNA binding/cleavage assays, suggesting their potential as anticancer agents (Kambappa et al., 2017).

Exploration in Medicinal Chemistry

The compound and its derivatives have been explored for various medicinal chemistry applications, including the development of potential antipsychotic agents. Heterocyclic analogues have been synthesized and evaluated for their binding affinity to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, along with their in vivo efficacy in antagonizing specific behavioral responses. This research provides a foundation for the potential therapeutic applications of these compounds (Norman et al., 1996).

properties

IUPAC Name

N-(3-methylsulfanylphenyl)-4-(pyridin-3-ylmethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4OS/c1-24-17-6-2-5-16(12-17)20-18(23)22-10-8-21(9-11-22)14-15-4-3-7-19-13-15/h2-7,12-13H,8-11,14H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVGSNIHJVIZRNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)N2CCN(CC2)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(methylsulfanyl)phenyl]-4-(pyridin-3-ylmethyl)piperazine-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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